molecular formula C9H14N2OS B2455074 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine CAS No. 17386-19-5

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No.: B2455074
CAS No.: 17386-19-5
M. Wt: 198.28
InChI Key: CDOSGNCKLTWOGE-UHFFFAOYSA-N
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Description

Core Structural Features

The compound’s molecular formula is C₁₀H₁₂N₂OS (molecular weight: 196.28 g/mol). Its structure comprises two distinct heterocycles:

  • Thiazole ring : A five-membered aromatic system with sulfur at position 1 and nitrogen at position 3, substituted by a methyl group at position 2.
  • Morpholine ring : A six-membered saturated ring containing oxygen at position 1 and nitrogen at position 4, connected to the thiazole via a methylene (–CH₂–) linker.

Conformational analysis reveals:

  • Thiazole aromaticity : The thiazole ring exhibits π-electron delocalization, with bond lengths of 1.71 Å (C–S) and 1.30 Å (C=N). This aromaticity stabilizes the planar geometry.
  • Morpholine chair conformation : The morpholine adopts a chair conformation, minimizing steric strain. The N-methyl group occupies an equatorial position, while the methylene bridge to the thiazole resides axially.

Electronic and Steric Effects

  • Electron density distribution : DFT calculations indicate higher electron density at the thiazole’s C5 position, making it susceptible to electrophilic substitution.
  • Steric hindrance : The methyl group at C2 of the thiazole creates steric bulk, limiting rotational freedom of the methylene bridge.

Properties

IUPAC Name

4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-8-10-9(7-13-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOSGNCKLTWOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Morpholine acts as a nucleophile, displacing chloride from 4-(chloromethyl)-2-methyl-1,3-thiazole (CAS 77470-53-2) in an SN2 mechanism. The reaction proceeds under mild basic conditions to deprotonate morpholine, enhancing nucleophilicity.

Reaction Equation :
$$
\text{4-(Chloromethyl)-2-methyl-1,3-thiazole} + \text{Morpholine} \xrightarrow{\text{Base}} \text{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine} + \text{HCl}
$$

Experimental Protocol

  • Reagents :

    • 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.0 equiv).
    • Morpholine (1.2 equiv).
    • Triethylamine (1.5 equiv) as base.
    • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Procedure :

    • Dissolve 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (1.0 g, 5.43 mmol) in THF (20 mL).
    • Add morpholine (0.57 mL, 6.52 mmol) and triethylamine (1.13 mL, 8.15 mmol).
    • Reflux at 65°C for 12–24 h under nitrogen.
    • Concentrate under reduced pressure; purify via flash chromatography (SiO₂, ethyl acetate/hexane 1:3).
  • Yield : 68–72%.

Optimization Considerations

  • Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilicity but may increase side reactions.
  • Temperature : Elevated temperatures (60–80°C) accelerate substitution but risk decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Thiazole Ring Construction via Hantzsch Synthesis

Reaction Overview

The Hantzsch thiazole synthesis involves condensing a thioamide with a α-haloketone. For this compound, a morpholine-bearing thioamide reacts with 2-chloroacetoacetate to form the thiazole ring.

Reaction Equation :
$$
\text{Thiomorpholine carboxamide} + \text{2-Chloroacetoacetate} \xrightarrow{\text{EtOH-DMF}} \text{this compound} + \text{Byproducts}
$$

Stepwise Procedure

  • Thioamide Synthesis :

    • React morpholine (1.0 equiv) with phenyl thioisocyanate (1.1 equiv) in THF at 70°C for 24 h.
    • Isolate the intermediate thiourea derivative (yield: 75–80%).
  • Thiazole Formation :

    • Combine thiourea (1.0 equiv) with 2-chloroacetoacetate (1.2 equiv) in EtOH-DMF (1:1 v/v).
    • Reflux at 60°C for 24 h.
    • Quench with ice water; extract with ethyl acetate.
    • Purify via recrystallization (ethanol/water).
  • Yield : 65–70%.

Critical Parameters

  • Solvent System : EtOH-DMF (5:5 v/v) balances solubility and reaction kinetics.
  • Reaction Time : Prolonged heating (>24 h) may degrade sensitive functional groups.
  • Workup : Cold precipitation minimizes product loss during isolation.

Comparative Analysis of Synthetic Routes

Parameter Alkylation Route Hantzsch Route
Starting Material Cost Moderate Low
Reaction Steps 1 2
Overall Yield 68–72% 65–70%
Purification Complexity Medium (chromatography) Low (recrystallization)
Scalability High Moderate

Advanced Methodologies and Computational Insights

Design of Experiments (DoE) for Yield Optimization

A 2³ factorial design evaluated temperature (60–80°C), solvent (THF vs. DMF), and stoichiometry (1:1–1:2 morpholine:thiazole). Maximum yield (78%) occurred at 75°C in THF with 1:1.5 stoichiometry.

Density Functional Theory (DFT) Modeling

Transition state analysis (B3LYP/6-31G*) revealed a 15.2 kcal/mol activation barrier for the SN2 pathway, favoring backside attack. Steric hindrance at the thiazole’s 4-position marginally impacts reactivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃-thiazole), 2.55–2.70 (m, 4H, morpholine N–CH₂), 3.70–3.85 (m, 4H, morpholine O–CH₂), 4.25 (s, 2H, CH₂ bridge), 6.85 (s, 1H, thiazole H-5).
  • IR (KBr) : ν 1115 cm⁻¹ (C–O–C morpholine), 1520 cm⁻¹ (C=N thiazole).

Chromatographic Purity

HPLC (C18, acetonitrile/water 70:30): Retention time = 8.2 min; purity >98%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction time to 2 h (vs. 24 h batch) via enhanced heat/mass transfer.

Green Chemistry Metrics

  • E-factor : 12.5 (alkylation route) vs. 18.7 (Hantzsch route).
  • PMI (Process Mass Intensity) : 25.3 (alkylation) vs. 32.1 (Hantzsch).

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation: Can produce sulfoxides or sulfones.
  • Reduction: Forms reduced thiazole derivatives.
  • Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

These reactions facilitate the development of more complex molecules with potential applications in drug design and material science.

Biology

The compound is investigated for its biological activities, particularly as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma treatment. In vitro studies indicate that morpholine-based thiazole derivatives exhibit significant CA-II inhibition, with IC50 values ranging from 14 to 24 μM depending on structural modifications .

Table: Inhibition Potency of Morpholine-Based Thiazoles Against CA-II

CompoundIC50 (μM)Structural Features
4-(para-nitrophenyl) derivative14.68Electron-withdrawing group enhances activity
Unsubstituted derivative24–46Baseline activity for comparison
4-(para-bromophenyl) derivative23.80Moderate potency with halogen substitution

Medicine

Due to its biological activity profile, this compound is being explored as a lead compound for drug development targeting various diseases, particularly those related to cell signaling pathways involved in cancer progression. The structural features may facilitate interactions with biological targets, enhancing its therapeutic potential .

Case Study: CA-II Inhibition in Glaucoma Research
Research utilizing bovine models has demonstrated the effectiveness of morpholine-based thiazoles in inhibiting CA-II, providing insights into their mechanisms of action and paving the way for future clinical trials .

Industry

In industrial applications, this compound may be utilized in developing agrochemicals and dyes due to its unique chemical properties. Its ability to undergo diverse chemical reactions allows for the synthesis of novel pesticides or herbicides that could enhance agricultural productivity.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine.

    Morpholine: A component of the final compound.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to the presence of both thiazole and morpholine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole moiety within the structure contributes significantly to its biological properties, enhancing its interaction with various biological targets.

Chemical Structure and Properties

The compound features a morpholine ring attached to a thiazole derivative, which is known for its diverse pharmacological activities. The presence of sulfur and nitrogen in the thiazole enhances the compound's reactivity and biological efficacy.

Structural Formula

C9H12N2S 4 2 Methyl 1 3 thiazol 4 yl methyl morpholine \text{C}_9\text{H}_{12}\text{N}_2\text{S}\quad \text{ 4 2 Methyl 1 3 thiazol 4 yl methyl morpholine }

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, with mechanisms involving inhibition of bacterial enzyme activity.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (μM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, inhibiting their function. This binding prevents the catalysis of essential biochemical reactions necessary for microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated various derivatives of thiazole compounds, including this compound. The study found that this compound had superior antimicrobial activity compared to other derivatives tested, emphasizing its potential application in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Properties

Research conducted on the anticancer properties of this compound revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]morpholine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or Mannich-type reactions. For example, morpholine derivatives can be synthesized by refluxing thiazole intermediates with morpholine and formaldehyde in ethanol, as demonstrated in related morpholine-thiazole conjugates . Key parameters include temperature control (60–80°C), reaction time (8–12 hours), and stoichiometric ratios of reagents. Yields typically range from 60–85%, depending on substituent electronic effects.
  • Optimization : Use catalytic bases (e.g., K₂CO₃) to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the structural identity of this compound be confirmed?

  • Analytical Workflow :

NMR : Assign signals for the morpholine ring (δ 2.4–3.5 ppm for N-CH₂ and O-CH₂) and thiazole protons (δ 7.2–8.1 ppm for aromatic H).

HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

X-ray Crystallography : Resolve crystal structures using SHELXL for unambiguous confirmation, particularly for novel derivatives .

  • Common Pitfalls : Impurities from incomplete substitution may require repeated recrystallization (e.g., ethanol/water mixtures).

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Case Study : Inconsistent IC₅₀ values in enzyme inhibition assays may arise from:

  • Solubility Issues : Use DMSO co-solvents (<1% v/v) or lipid-based carriers.
  • Metabolic Instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .
  • Off-Target Effects : Employ selectivity profiling (e.g., kinase panels) and orthogonal assays (SPR vs. fluorescence).
    • Data Reconciliation : Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. How does the substitution pattern on the thiazole ring modulate the compound’s pharmacological profile?

  • Structure-Activity Relationship (SAR) Insights :

  • 2-Methyl Group : Enhances metabolic stability by sterically shielding the thiazole ring from oxidative enzymes .
  • Morpholine Linker : Improves solubility and bioavailability via hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
    • Experimental Design : Synthesize analogs with varied substituents (e.g., halogens, aryl groups) and compare pharmacokinetic parameters (Cmax, t½) in rodent models .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

  • Techniques :

  • UPLC-MS/MS : Detect impurities at <0.1% levels using MRM transitions.
  • HPLC-UV with Photodiode Array : Identify co-eluting impurities via spectral deconvolution .
    • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) .

Methodological Challenges and Solutions

Q. How can researchers mitigate crystallization difficulties during scale-up synthesis?

  • Approaches :

  • Seeding : Introduce pure crystal seeds to induce nucleation.
  • Anti-Solvent Addition : Slowly add water or heptane to ethanolic solutions.
  • Temperature Cycling : Alternate between heating (40°C) and cooling (4°C) to optimize crystal growth .
    • Case Example : A scaled-up batch (10 g) achieved 92% purity after three recrystallization cycles in ethanol/water (3:1) .

Q. What computational tools predict the binding mode of this compound to mGluR5 receptors?

  • In Silico Workflow :

Docking : Use AutoDock Vina or Glide to model ligand-receptor interactions.

MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of key hydrogen bonds (e.g., morpholine O with Arg78).

Free Energy Calculations : Compute ΔGbind via MM-PBSA to rank derivatives .

  • Validation : Compare predicted IC₅₀ with experimental data from calcium flux assays .

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